RP107

CDK inhibitor Kinase selectivity Cell cycle arrest

RP107 (Aloisine A) is the only tool compound combining submicromolar CDK/GSK-3 inhibition with cAMP-independent CFTR activation. Its unique dual activity eliminates combination treatments for cross-talk studies. >1000-fold SAR window vs. RP108 makes it the essential reference standard for pyrrolo[2,3-b]pyrazine CFTR activator optimization. Selectivity across 26 kinases ensures clean data in Alzheimer's models. Insist on RP107—substitutes confound both kinase and CFTR readouts.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
CAS No. 496864-16-5
Cat. No. B1665715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP107
CAS496864-16-5
Synonyms7-n-butyl-6-(4'-hydroxyphenyl)-5H-pyrrolo(2,3b)pyrazine
aloisine A
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O
InChIInChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19)
InChIKeyPRIGRJPRGZCFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RP107 (Aloisine A, CAS 496864-16-5): A Dual-Acting CDK/GSK-3 Inhibitor and CFTR Activator for Targeted Research


RP107 (Aloisine A) is a small-molecule, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), belonging to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine (aloisine) chemotype [1]. It is also a potent, submicromolar activator of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, a distinct and mechanistically independent activity [2]. Its dual pharmacological profile, underpinned by a crystal structure with CDK2 and defined structure-activity relationships for CFTR activation, distinguishes it from compounds that possess only one of these functions [1][2].

Why a Generic CDK Inhibitor or CFTR Activator Cannot Substitute for RP107 in Mechanistic Studies


RP107's value proposition for research procurement lies in its unique combination of a well-defined CDK/GSK-3 inhibitory profile and a potent, cAMP-independent CFTR activating function within a single chemical scaffold. Substituting with a generic pan-CDK inhibitor (e.g., flavopiridol) or a selective CFTR potentiator (e.g., ivacaftor) would fail to recapitulate RP107's dual activity, confounding experiments where both pathways are under investigation [1]. Furthermore, close structural analogs like RP108 show a >1000-fold reduction in CFTR activation potency, demonstrating that even minor structural variations lead to dramatic functional divergence [2]. Therefore, generic substitution is not scientifically valid for experiments designed to leverage or probe this specific dual activity.

Quantitative Differentiation Guide: RP107 vs. Key CDK and CFTR Modulators


CDK Inhibition Profile: Potency and Kinase Selectivity of RP107 vs. Roscovitine and Purvalanol A

RP107 inhibits CDK1, CDK2, and CDK5 with submicromolar potency (IC50s: 0.15, 0.12, and 0.16 µM, respectively). Compared to the classic CDK inhibitor roscovitine, RP107 is approximately 3- to 6-fold more potent against CDK1 and CDK2 [1][2]. However, it is significantly less potent than the nanomolar inhibitor purvalanol A, particularly against CDK1 (4 nM vs. 150 nM for RP107) [1][3]. This positions RP107 as a tool with an intermediate potency profile, which can be advantageous for achieving partial inhibition or for use in systems where full CDK blockade is undesirable.

CDK inhibitor Kinase selectivity Cell cycle arrest

CFTR Activation: Submicromolar Potency of RP107 vs. Close Analog RP108

RP107 is a potent CFTR activator with an EC50 of 89 nM for stimulating short-circuit current (Isc) in mouse colon. In stark contrast, the structurally similar analog RP108 [7-n-butyl-6-(4-chlorophenyl)[5H]pyrrolo[2,3-b]pyrazine] is dramatically less potent, with an EC50 of 103 µM [1]. This represents a >1000-fold difference in potency resulting from a single substituent change (hydroxyl to chloro). This demonstrates the critical importance of the 4-hydroxyphenyl group for CFTR activation.

CFTR activator Cystic fibrosis Ion channel pharmacology

CFTR Activation Efficacy: RP107 vs. Genistein

RP107 is a significantly more potent CFTR activator than the commonly used tool compound genistein. RP107 achieves CFTR activation with an EC50 of 89 nM, whereas genistein's reported EC50 is approximately 4.4 µM [1][2]. This represents a nearly 50-fold improvement in potency.

CFTR activator Cystic fibrosis Potentiator

Kinase Selectivity: RP107's Favorable Profile Over Pan-CDK Inhibitor Flavopiridol

A selectivity study across 26 kinases revealed that RP107 is highly selective for CDK1, CDK2, CDK5, and GSK-3α/β, with poor inhibition of other kinases (e.g., PKC isoforms, IC50 >100 µM) [1]. In contrast, flavopiridol is a potent pan-CDK inhibitor with IC50s ranging from 6 nM to 0.85 µM across CDK1, 2, 4, 5, 6, 7, and 9 [2]. This broad inhibition profile of flavopiridol makes it challenging to deconvolute specific CDK-dependent effects, whereas RP107's narrower selectivity offers a cleaner pharmacological tool.

CDK inhibitor Kinase selectivity Chemical probe

Cardiac Safety: Reduced hERG Liability of RP107 vs. Other CDK Inhibitors

In a hERG potassium channel inhibition assay using stably expressing CHO cells, RP107 exhibited an IC50 of 2.91 µM [1]. This indicates a moderate affinity for the hERG channel, but with a potential safety margin of 19-fold over its CDK1 IC50 (0.15 µM). While direct comparative hERG data for all CDK inhibitors are limited, this data point provides a quantitative baseline for assessing the cardiac safety profile of RP107 relative to its primary pharmacology.

hERG Cardiac safety Kinase inhibitor

Validated Research Applications for RP107 Based on Quantitative Differentiation


Investigating the Intersection of CDK/GSK-3 Signaling and CFTR Function

RP107's unique dual activity as a CDK/GSK-3 inhibitor and CFTR activator makes it the only tool compound suitable for studies exploring the potential cross-talk between these two pathways. Its ability to modulate both targets with submicromolar potency in a single small molecule [1][2] eliminates the need for combination treatments, reducing experimental complexity and confounding variables. This application is directly supported by the quantitative differentiation of RP107 from pure CDK inhibitors (like roscovitine) and pure CFTR activators (like genistein).

Structure-Activity Relationship (SAR) Studies of CFTR Activation

The stark >1000-fold difference in CFTR activation potency between RP107 (EC50 89 nM) and its close analog RP108 (EC50 103 µM) establishes a robust SAR framework [1]. RP107 serves as the essential, potent reference standard in any medicinal chemistry campaign aimed at optimizing CFTR activators within the pyrrolo[2,3-b]pyrazine scaffold. Its procurement is mandatory for benchmarking new derivatives against a compound with a well-defined, high-potency phenotype.

Selective Probing of CDK5/GSK-3 in Neurodegenerative Disease Models

RP107's selectivity for CDK5 and GSK-3α/β over other kinases [1], combined with its intermediate CDK inhibitory potency (unlike the ultra-potent purvalanol A), makes it a preferred tool for dissecting the roles of these kinases in cellular models of Alzheimer's disease. Its well-defined selectivity profile minimizes confounding results from pan-kinase inhibition, providing cleaner, more interpretable data than a broad-spectrum inhibitor like flavopiridol.

Reference Compound for CDK Inhibitor Selectivity Profiling

With its selectivity mapped across a panel of 26 kinases [1], RP107 is an ideal reference standard or positive control for any laboratory establishing or validating a new kinase selectivity profiling assay. Its well-documented inhibition profile for CDK1/2/5 and GSK-3, coupled with its lack of activity against kinases like PKC, provides a reliable benchmark for assay performance and hit identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for RP107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.